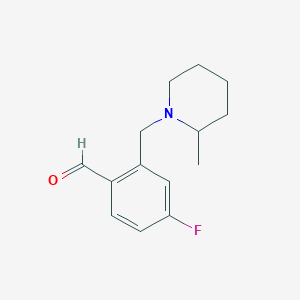

4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde

Description

4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at the para position (C4) and a (2-methylpiperidin-1-yl)methyl group at the ortho position (C2). The aldehyde functional group at C1 makes it a reactive intermediate in organic synthesis, particularly in the formation of Schiff bases or as a precursor for pharmaceuticals and agrochemicals. The 2-methylpiperidine moiety introduces steric bulk and basicity, which can influence solubility, bioavailability, and intermolecular interactions in biological systems.

Properties

IUPAC Name |

4-fluoro-2-[(2-methylpiperidin-1-yl)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO/c1-11-4-2-3-7-16(11)9-13-8-14(15)6-5-12(13)10-17/h5-6,8,10-11H,2-4,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSUAJJRAGIZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=CC(=C2)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 2-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion of the starting materials. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Oxidation: 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzoic acid.

Reduction: 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde typically involves:

- Reactants : 4-fluorobenzaldehyde and 2-methylpiperidine.

- Catalysts : Commonly used catalysts include various acids or bases.

- Solvents : Dichloromethane or toluene are often employed.

- Conditions : The reaction is usually conducted at room temperature or under reflux conditions.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical transformations such as oxidation, reduction, and nucleophilic substitution.

The compound has shown potential biological activities, particularly in enzyme inhibition and anticancer properties:

Enzyme Inhibition

- It may inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation.

Anticancer Properties

- In vitro studies have indicated that compounds with similar structures can induce apoptosis and inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Apoptosis induction |

| Similar Piperidine Derivative | HepG2 | TBD | Cell cycle arrest |

Material Science

The compound is also utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties to develop new applications in industrial processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences :

- Piperidine vs. Piperazine : Piperidine (6-membered ring, one N) offers moderate basicity, while piperazine (6-membered, two Ns) increases polarity and hydrogen-bonding capacity .

- Substituent Position : Fluorine at C4 (target compound) vs. C5 () alters electronic distribution, affecting reactivity in nucleophilic aromatic substitution.

Substituted Benzaldehydes with Aliphatic/Ether Chains

Key Differences :

- Electron Effects : The hexyloxy group (electron-donating) increases electron density at C2, reducing aldehyde reactivity compared to the electron-neutral piperidinylmethyl group in the target compound .

- Biological Interactions : Phenethyl groups () improve binding to aromatic receptors, whereas piperidine derivatives may target enzymes or transporters .

Fluorinated Benzaldehydes with Electron-Withdrawing Groups

Key Differences :

- Reactivity : The CF₃ group deactivates the aldehyde, making it less reactive toward nucleophiles compared to the target compound’s piperidinylmethyl group .

- Thermal Stability : CF₃ derivatives exhibit higher thermal stability due to strong C-F bonds, whereas piperidine-containing compounds may degrade under acidic conditions .

Biological Activity

4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde (CAS Number: 1443345-75-2) is a synthetic organic compound characterized by a unique structure that includes a fluorine atom, a piperidine ring, and a benzaldehyde moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including anticancer properties and enzyme inhibition capabilities.

- Molecular Formula : C14H18FNO

- Molecular Weight : 235.3 g/mol

- Structure : The presence of the fluorine atom enhances the lipophilicity of the compound, potentially improving its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation. Studies have shown that similar piperidine derivatives exhibit significant inhibitory effects on these enzymes, suggesting that this compound may possess similar properties .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds containing piperidine structures. For instance:

- In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These studies indicated that such compounds could induce apoptosis and inhibit cell proliferation at micromolar concentrations .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Apoptosis induction |

| Similar Piperidine Derivative | HepG2 | TBD | Cell cycle arrest |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

- AChE and BuChE Inhibition : Research indicates that piperidine derivatives can effectively inhibit AChE, which is significant for treating neurodegenerative diseases like Alzheimer's. The exact IC50 values for this compound remain to be determined but are expected to be in the low micromolar range based on related compounds .

Case Studies

- Study on Anticancer Activity : A study focused on the synthesis and evaluation of piperidine-based compounds demonstrated that those with structural similarities to this compound exhibited significant anticancer activity through apoptosis induction in breast cancer cells .

- Enzyme Interaction Studies : Another research effort examined the interactions of piperidine derivatives with AChE, revealing that modifications to the piperidine ring could enhance binding affinity and selectivity for the enzyme, suggesting potential therapeutic applications .

Q & A

Q. What are the optimized synthetic routes for 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. A representative method involves reacting 4-fluorobenzaldehyde with 2-methylpiperidine in anhydrous dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at 80°C for 30 minutes to promote methylene bridge formation . Key parameters affecting yield include:

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity.

- Temperature : Elevated temperatures (80–100°C) accelerate imine formation but may require inert atmospheres to avoid oxidation.

- Purification : Column chromatography with hexane/ethyl acetate (5:5) gradients resolves unreacted aldehyde and amine byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H-NMR : Key signals include δ 9.8 ppm (s, 1H, aldehyde proton), δ 3.2–2.2 ppm (m, piperidine CH₂ groups), and aromatic protons split by fluorine (δ 6.4–7.7 ppm). The 2-methylpiperidine group shows a triplet at δ ~1.2 ppm .

- IR : A strong C=O stretch at ~1653 cm⁻¹ confirms the aldehyde group, while C-F stretches appear at ~1100–1250 cm⁻¹ .

- MS : The molecular ion [M⁺] should match the molecular weight (C₁₄H₁₇FNO = 249.3 g/mol). Fragmentation patterns may include loss of the piperidine moiety (m/z ~175) .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?

Methodological Answer:

- Hydrolysis : The aldehyde group is prone to hydration in aqueous media. Store in anhydrous solvents (e.g., DMSO, DMF) under nitrogen .

- Oxidation : The benzylic C-F bond may degrade under UV light; use amber vials and avoid prolonged exposure to oxygen .

- pH sensitivity : Piperidine’s basicity (pKa ~11) necessitates neutral pH buffers during biological assays to prevent decomposition .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., split signals for piperidine CH₂ groups) be resolved?

Methodological Answer: Split signals in ¹H-NMR often arise from restricted rotation of the piperidine ring or diastereotopic protons. Strategies include:

- Variable Temperature NMR : Raising temperature (e.g., 40–60°C) can average out splitting due to rapid ring inversion .

- COSY/NOESY : 2D NMR identifies coupling partners and spatial proximity of protons to confirm stereochemistry .

- Deuteration : Replacing exchangeable protons (e.g., NH) with deuterium simplifies splitting patterns .

Q. What computational methods predict the compound’s pharmacological targets, and how do structural analogs inform SAR studies?

Methodological Answer:

- Docking simulations : Use software like AutoDock Vina to model interactions with GPCRs (e.g., serotonin receptors), leveraging the piperidine moiety’s affinity for neurotransmitter-binding pockets .

- SAR insights : Fluorine substitution at the 4-position enhances metabolic stability, while the methylpiperidine group improves blood-brain barrier penetration compared to non-methylated analogs .

- ADMET prediction : Tools like SwissADME assess logP (~2.5) and topological polar surface area (~30 Ų) to predict oral bioavailability .

Q. How can reaction yields be improved when scaling up synthesis, and what analytical methods validate purity?

Methodological Answer:

- Process optimization : Use flow chemistry for better heat dissipation and reduced side reactions. Catalyst screening (e.g., Pd/C for reductive amination) can enhance efficiency .

- Purity validation :

- HPLC : Use a C18 column with UV detection at 254 nm; target >95% purity with retention times calibrated against standards .

- Elemental analysis : Discrepancies in C/H/N content (e.g., ±0.3%) indicate residual solvents or unreacted intermediates .

Q. What strategies mitigate spectral interference in biological assays (e.g., fluorescence quenching)?

Methodological Answer:

- Fluorescence masking : Add bovine serum albumin (BSA) to stabilize the compound and reduce nonspecific binding .

- LC-MS/MS : Quantify low concentrations (nM–µM) in plasma using deuterated internal standards to correct for matrix effects .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental logP values?

Methodological Answer:

- Experimental validation : Perform shake-flask partitioning (octanol/water) with UV detection. Theoretical tools like MarvinSketch may underestimate fluorine’s hydrophobic contribution .

- Structural factors : The methylpiperidine group increases lipophilicity by ~0.5 log units compared to non-methylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.